molecular formula C17H22N6O2 B10996074 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10996074
M. Wt: 342.4 g/mol
InChI Key: RGXGYHBRCXPTQD-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including triazole, oxazole, and pyridine rings. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the Oxazole Ring: The oxazole ring can be formed by the cyclization of an α-hydroxy ketone with an amide or nitrile under dehydrating conditions.

    Coupling of the Rings: The triazole and oxazole rings are then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,4-triazole: A simpler compound with a similar triazole ring structure.

    6-isopropyl-1,2-oxazole: A compound with a similar oxazole ring structure.

    Pyridine-4-carboxamide: A compound with a similar pyridine ring and carboxamide group.

Uniqueness

3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

3-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H22N6O2/c1-8(2)6-13-19-17(22-21-13)20-15(24)11-7-12(9(3)4)18-16-14(11)10(5)23-25-16/h7-9H,6H2,1-5H3,(H2,19,20,21,22,24)

InChI Key

RGXGYHBRCXPTQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)CC(C)C

Origin of Product

United States

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